4-Methoxyquinoline-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Methoxyquinoline-3-carbonitrile, has been a subject of numerous studies . For instance, a series of novel 7-chloroquinoline derivatives were synthesized using the Vilsmeier–Haack reaction and aromatic nucleophilic substitution . Another study reported the synthesis of quinoline-3-carbonitrile-appended pyrazole using 6-substituted-2-hydrazinyl quinoline-3-carbonitrile as an intermediate .Molecular Structure Analysis
The molecular structure of 4-Methoxyquinoline-3-carbonitrile is based on the quinoline scaffold, which is a common nitrogen-containing heterocycle . The methoxy group (OCH3) is attached to the 4th carbon of the quinoline ring, and the carbonitrile group (CN) is attached to the 3rd carbon .Chemical Reactions Analysis
Quinoline derivatives, including 4-Methoxyquinoline-3-carbonitrile, have been involved in various chemical reactions . For example, the functionalization of the quinoline moiety at different positions has allowed for varying pharmacological activities of its derivatives .Physical And Chemical Properties Analysis
4-Methoxyquinoline-3-carbonitrile is a chemical compound with a molecular formula of C11H8N2O and a molecular weight of 184.19 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications
Antimicrobial and Antibiofilm Activities
- Scientific Field : Microbiology
- Application Summary : Methoxyquinoline derivatives have been synthesized and tested for their antimicrobial activity against various pathogenic microbes . These compounds have shown significant antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and unicellular fungi .
- Methods of Application : The compounds were synthesized via the reaction of 4-chloro-7-methoxyquinoline with various sulfa drugs . The structural elucidation was verified based on spectroscopic data analysis .
- Results : The results revealed that compound 3l has the highest effect on most tested bacterial and unicellular fungal strains . The highest effect of compound 3l was observed against E. coli and C. albicans with MIC = 7.812 and 31.125 g/mL, respectively .
Biological Activities of Heteroannulated Quinolones
- Scientific Field : Pharmacology
- Application Summary : Quinolones and their heteroannulated derivatives have a diverse spectrum of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .
- Methods of Application : This involves the synthesis of diverse quinolone-based scaffolds .
- Results : The biological activities of some heteroannulated quinolones were discussed, but specific results or outcomes were not provided in the source .
Synthesis of Fused Heterocycles
- Scientific Field : Organic Chemistry
- Application Summary : 4-Hydroxy-2-quinolones and their synthetic analogs have been used in the synthesis of various heteroannelated derivatives . These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
- Methods of Application : The synthetic approaches involve the reaction of quinolin-2-ones with various reagents to form four-membered to seven-membered heterocycles .
- Results : The synthesized heterocycles have shown unique biological activities .
Corrosion Inhibitors
- Scientific Field : Materials Science
- Application Summary : Quinoline-3-carbonitrile derivatives have been tested for their anti-corrosive properties on mild steel in a 1.0 M HCl medium . These compounds have shown good inhibition efficiencies .
- Methods of Application : The compounds were synthesized and their inhibition efficiencies were investigated using electrochemical techniques at different inhibitor concentrations and temperatures .
- Results : The study revealed that the compound 4-(4-nitrophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (NPQC) had a higher inhibition efficiency than 4-(furan-3-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (FQC) .
Carbon Nanotubes
- Scientific Field : Nanotechnology
- Application Summary : Carbon nanotubes (CNTs), including multi-walled carbon nanotubes (MWCNTs), have become a possible new choice in variable disciplines such as gene therapy, bioengineering, cancer treatment and nanotechnology applications in devices, and optics .
- Methods of Application : This involves the engineering of nanoparticles, structures with characteristic diameters ranging from 1 to 100 nm .
- Results : The unique and adjustable chemical and physical characteristics of these nanoparticles have made them essential components in a wide range of developing technologies .
Metal-Free Quinoline Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : The quinoline ring system is one of the most ubiquitous heterocycles in the fields of medicinal and industrial chemistry, forming the scaffold for compounds of great significance . These include anti-inflammatory and antitumor agents, the antimalarial drugs quinine and chloroquine, and organic light-emitting diodes .
- Methods of Application : This involves the synthesis of quinoline derivatives .
- Results : Since the first synthesis of quinolines in 1879, a multitude of synthetic routes have been developed .
Future Directions
Quinoline derivatives, including 4-Methoxyquinoline-3-carbonitrile, continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of more potent quinolinyl-pyrazoles for the treatment of various health threats . Additionally, the exploration of the drug-likeness of the quinoline-hybrids and the influence of substituent characteristics and position on the biological activity of the compounds could be a promising direction .
properties
IUPAC Name |
4-methoxyquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-11-8(6-12)7-13-10-5-3-2-4-9(10)11/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQMTEGQTKXOTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC2=CC=CC=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyquinoline-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.